
S-phenyl-D-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Phenyl-D-cysteine (CAS 34317-61-8) is a non-proteinogenic amino acid derivative characterized by a phenyl group attached to the sulfur atom of D-cysteine. Its chemical structure (C₉H₁₁NO₂S) includes a chiral center at the cysteine residue, conferring stereospecific properties. This compound has garnered attention in metabolomics research, particularly as a biomarker in sepsis. Studies using LC/MS-MS-based metabolomics revealed that this compound levels are significantly decreased in sepsis patients compared to those with systemic inflammatory response syndrome (SIRS), with a fold change of −0.417 (log scale) and p-value <0.003 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(phenylthio)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with L-cysteine, a naturally occurring amino acid.
Thioether Formation: L-cysteine undergoes a reaction with a phenylthiol in the presence of a suitable catalyst to form the thioether linkage. Common catalysts include transition metal complexes.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired (S)-2-Amino-3-(phenylthio)propanoic acid.
Industrial Production Methods: In an industrial setting, the production of (S)-2-Amino-3-(phenylthio)propanoic acid may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-3-(phenylthio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various alkylating or acylating agents under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: N-substituted derivatives.
Scientific Research Applications
Biochemical Properties
S-phenyl-D-cysteine is known for its role in the production of hydrogen sulfide (H₂S), a critical signaling molecule in biological systems. Research indicates that D-cysteine can be metabolized to produce H₂S through pathways that differ from those involving L-cysteine. This unique metabolic pathway has implications for neuroprotection and renal function:
- Neuroprotection : Studies have shown that D-cysteine administration can protect cerebellar neurons from oxidative stress induced by hydrogen peroxide, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
- Renal Function : D-cysteine has been observed to attenuate ischemia-reperfusion injury in the kidney more effectively than L-cysteine, indicating its utility in renal therapies .
Antiviral Properties
This compound has been investigated for its potential as an antiretroviral agent. It functions as a protease inhibitor for the human immunodeficiency virus (HIV), which is crucial for the development of anti-AIDS drugs. Its synthesis from thiophenol and L-serine via enzymatic reactions has been optimized to enhance yield and purity . This compound's ability to inhibit viral replication makes it a candidate for further development in HIV treatment strategies.
Cancer Research
The compound has also shown promise in cancer research:
- Antitumor Activity : In xenograft models, this compound demonstrated significant tumor growth inhibition, with rates reaching up to 60% at specific dosages .
- Mechanism of Action : The compound induces apoptosis in cancer cells while sparing normal cells, highlighting its selective cytotoxicity .
Biomarker Development
This compound serves as a potential biomarker for benzene exposure. An assay developed to quantify this compound in globin has shown sensitivity levels below 20 pmol per gram of globin, making it a useful tool for monitoring environmental exposure to benzene .
Synthesis and Analytical Methods
The synthesis of this compound typically involves several methodologies:
- Chemoenzymatic Synthesis : A highly efficient method involves using tryptophan synthase to catalyze the reaction between thiophenol and L-serine, yielding high-purity this compound .
- Analytical Techniques : Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to analyze and quantify this compound in biological samples .
Case Studies
Several case studies have highlighted the applications of this compound:
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(phenylthio)propanoic acid involves its interaction with specific molecular targets:
Enzymatic Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Pathways Involved: It may affect metabolic pathways involving sulfur-containing amino acids and their derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Derivatives
D-Cysteine (CAS 18725-37-6)
- Structure: The parent compound lacks the phenyl group, with a molecular formula C₃H₇NO₂S.
- Role in Sepsis : D-cysteine levels decline in severe sepsis, suggesting its involvement in redox homeostasis and glutathione synthesis .
S-Methylcysteine
- Structure : Features a methyl group (–CH₃) instead of a phenyl group on the sulfur atom.
- Biological Activity : Demonstrated therapeutic effects in model diseases, such as reducing oxidative stress and inflammation .
S-Sulfocysteine (CAS 1637-71-4)
- Structure : Contains a sulfonic acid group (–SO₃H) attached to the cysteine sulfur.
- Synthesis : Produced via reaction of cysteine with sulfite, forming a sulfonate derivative .
- Functional Contrast : The polar sulfonic group increases solubility but reduces lipid solubility compared to S-phenyl-D-cysteine.
CBZ-S-Phenyl-L-Cysteine (CAS 159453-24-4)
- Structure : A carbobenzyloxy (CBZ)-protected L-cysteine derivative with a phenylthioether group.
- Applications : Used in peptide synthesis to prevent unwanted disulfide bond formation .
- Stereochemical Note: The L-configuration contrasts with the D-form of this compound, which may influence biological recognition.
Metabolic and Diagnostic Roles
Chemical and Physical Properties
Compound | Molecular Formula | m/z | Retention Time (min) | LogP (Predicted) |
---|---|---|---|---|
This compound | C₉H₁₁NO₂S | 215.09 | 9.28 | 1.2 |
D-Cysteine | C₃H₇NO₂S | 121.03 | Not reported | −1.5 |
S-Sulfocysteine | C₃H₇NO₅S₂ | 225.00 | Not reported | −3.1 |
Notes:
- Data gaps for S-methylcysteine and S-sulfocysteine highlight the need for targeted metabolomic studies .
Biological Activity
S-phenyl-D-cysteine is a sulfur-containing amino acid that has gained attention for its potential biological activities, particularly in the context of neuroprotection and cellular signaling. This article explores the biological activity of this compound, focusing on its mechanisms of action, physiological effects, and relevant research findings.
This compound can be synthesized through various methods, including enzyme-mediated reactions. One notable method involves the use of Escherichia coli to catalyze the reaction between L-serine and thiophenol, yielding a high molar yield of S-phenyl-L-cysteine under controlled conditions . The compound's structure allows it to participate in redox reactions, which are crucial for its biological activity.
1. Hydrogen Sulfide Production
One of the significant biological activities associated with this compound is its role in hydrogen sulfide (H₂S) production. Research indicates that D-cysteine can be converted into H₂S through various enzymatic pathways, particularly in the brain and kidneys. This conversion is facilitated by enzymes such as 3-mercaptopyruvate sulfurtransferase and D-amino acid oxidase . H₂S serves as a signaling molecule involved in numerous physiological processes, including vasodilation and neuroprotection.
Table 1: H₂S Production from D-Cysteine vs. L-Cysteine
Parameter | D-Cysteine | L-Cysteine |
---|---|---|
Optimal pH | 7.4 | 8.4 |
H₂S Production Efficiency | Higher | Lower |
Protective Effect on Neurons | Significant | Moderate |
2. Neuroprotective Effects
D-cysteine has been shown to protect neuronal cells from oxidative stress induced by agents like hydrogen peroxide. Studies demonstrate that D-cysteine administration enhances cell viability in primary cultures of cerebellar neurons more effectively than L-cysteine . This neuroprotective effect is attributed to the increased levels of H₂S produced from D-cysteine, which can mitigate oxidative damage.
3. Renal Protection
Research indicates that D-cysteine provides superior protection to renal tissues compared to L-cysteine. The administration of D-cysteine significantly increases bound sulfane sulfur levels in the kidney, enhancing its protective effects against ischemia-reperfusion injury . This suggests that D-cysteine may have therapeutic potential in renal pathologies.
Case Study 1: Neuroprotection in Ischemic Models
A study involving animal models subjected to ischemic conditions showed that administration of D-cysteine led to improved outcomes compared to controls receiving L-cysteine. The results indicated reduced neuronal death and better functional recovery post-injury, highlighting the compound's potential as a neuroprotective agent .
Case Study 2: Renal Ischemia-Reperfusion Injury
In another study focused on renal health, D-cysteine was administered prior to inducing ischemia-reperfusion injury in rats. The findings revealed a significant reduction in kidney damage markers and improved renal function tests compared to those treated with L-cysteine or saline controls .
Q & A
Q. Basic: How should experimental protocols for synthesizing and characterizing S-phenyl-D-cysteine be designed to ensure reproducibility?
To ensure reproducibility, synthesis protocols must include:
- Stepwise reaction conditions (solvent, temperature, catalyst) and purification methods (e.g., recrystallization, HPLC).
- Full spectroscopic characterization (NMR, IR, mass spectrometry) with peak assignments and comparison to literature data .
- Purity validation via elemental analysis (C, H, N, S) and chromatographic methods (HPLC/LC-MS) to confirm ≥95% purity .
- Documentation of synthetic yields and detailed procedural notes (e.g., reaction time, workup steps) in the main manuscript or supplementary information .
Q. Basic: What analytical techniques are most effective for validating the identity and purity of this compound in metabolic studies?
- Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS): Provides accurate mass-to-charge (m/z) ratios and retention time (RT) data, as shown in sepsis biomarker studies where This compound was detected at m/z 215.09 and RT 9.28 min .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms structural integrity by matching spectral data to reference libraries (e.g., NIST Chemistry WebBook) .
- Elemental Analysis: Quantifies C, H, N, and S percentages to validate stoichiometric consistency .
Q. Advanced: How can researchers resolve contradictions in metabolic flux data involving this compound across studies?
Contradictions (e.g., conflicting fold changes or directional trends) require:
- Replication under standardized conditions (e.g., matched patient cohorts, identical LC/MS-MS parameters) to rule out technical variability .
- Multivariate statistical validation: Use VIP (Variable Importance in Projection) scores >1.0 and p-values <0.05 to prioritize significant metabolites, as demonstrated in sepsis metabolomics (VIP = 4.02, p = 0.003 for This compound) .
- Pathway enrichment analysis: Contextualize findings by linking This compound to cysteine metabolism disruptions, cross-referencing transcriptomic or proteomic datasets .
Q. Advanced: What strategies are recommended for integrating this compound metabolomic data with multi-omics approaches?
- Correlative analysis: Pair LC/MS-MS data with RNA-seq or proteomic profiles to identify upstream regulatory mechanisms (e.g., enzymes in cysteine biosynthesis) .
- Network modeling: Use tools like MetaboAnalyst to map This compound onto metabolic networks, highlighting interactions with glycine or glutathione pathways .
- Machine learning: Train classifiers on combined omics datasets to improve biomarker predictive power (e.g., ROC curve analysis for sepsis diagnosis) .
Q. Basic: What critical parameters should be reported when documenting this compound synthesis for peer-reviewed publication?
- Reaction specifics: Substrate ratios, solvent systems, and catalyst concentrations.
- Analytical thresholds: NMR chemical shifts (δ ppm), MS/MS fragmentation patterns, and chromatographic retention times .
- Supporting information: Raw spectral data, synthetic yields, and purity metrics in supplementary files, formatted per journal guidelines (e.g., Beilstein Journal protocols) .
Q. Advanced: How can this compound serve as a biomarker in disease models, and what validation steps are essential?
- Biomarker candidacy: Prioritize metabolites with significant VIP scores (>1.5) and consistent directional trends (e.g., downregulation in sepsis: log₂ fold change = -0.417) .
- Clinical validation: Conduct ROC analysis to assess sensitivity/specificity in independent cohorts, ensuring AUC >0.7 for diagnostic utility .
- Mechanistic studies: Use isotopic labeling (e.g., ¹³C-cysteine) to trace This compound biosynthesis in vivo, correlating flux changes with disease progression .
Properties
Molecular Formula |
C9H11NO2S |
---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
(2S)-2-amino-3-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1 |
InChI Key |
XYUBQWNJDIAEES-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)SC[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)SCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.